Furan-2-ylmethyl 2,2-dichloroacetate

Catalog No.
S12390568
CAS No.
M.F
C7H6Cl2O3
M. Wt
209.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2-ylmethyl 2,2-dichloroacetate

Product Name

Furan-2-ylmethyl 2,2-dichloroacetate

IUPAC Name

furan-2-ylmethyl 2,2-dichloroacetate

Molecular Formula

C7H6Cl2O3

Molecular Weight

209.02 g/mol

InChI

InChI=1S/C7H6Cl2O3/c8-6(9)7(10)12-4-5-2-1-3-11-5/h1-3,6H,4H2

InChI Key

VTNWTBBDOBPRLH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC(=O)C(Cl)Cl

Furan-2-ylmethyl 2,2-dichloroacetate is an organic compound characterized by its molecular formula C7H6Cl2O3C_7H_6Cl_2O_3 and a molecular weight of 209.02g/mol209.02\,g/mol. The IUPAC name reflects its structure, which includes a furan ring and a dichloroacetate moiety. This compound is notable for the presence of two chlorine atoms at the second position of the acetic acid derivative, contributing to its unique reactivity and potential biological activities.

  • Oxidation: The compound can be oxidized to form furan-2-ylmethyl 2,2-dichloroacetate oxide using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into furan-2-ylmethanol, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, utilizing nucleophiles like amines or thiols under basic conditions.

The major products formed from these reactions include oxidized derivatives, alcohols, and various substituted derivatives depending on the nucleophile used .

Research indicates that furan-2-ylmethyl 2,2-dichloroacetate exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The compound's mechanism of action involves inhibiting specific enzymes by binding to their active sites, which can lead to various biological effects relevant in medicinal chemistry .

The synthesis of furan-2-ylmethyl 2,2-dichloroacetate typically involves the esterification of furan-2-ylmethanol with 2,2-dichloroacetic acid. Common methods include:

  • Esterification Reaction: Conducted in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), often in dichloromethane at room temperature.
  • Microwave-Assisted Synthesis: This method has been explored to enhance yield and reduce reaction time.
  • Continuous Flow Reactors: On an industrial scale, these reactors optimize production by providing better control over reaction parameters .

Furan-2-ylmethyl 2,2-dichloroacetate has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential roles in drug development, particularly for inhibiting specific enzymes and pathways.
  • Industry: It is utilized in producing polymers and other industrial chemicals .

Studies have focused on the interaction of furan-2-ylmethyl 2,2-dichloroacetate with various molecular targets. Its ability to inhibit certain enzymes suggests potential therapeutic applications in treating diseases linked to those enzymes. Ongoing research aims to elucidate the specific pathways involved in its biological activity .

Furan-2-ylmethyl 2,2-dichloroacetate shares structural similarities with several related compounds:

Compound NameStructure CharacteristicsUnique Features
Furan-2-ylmethyl acetateContains a furan ring and acetate groupLacks chlorine substituents
Furan-2-ylmethyl 2-chloroacetateContains one chlorine atomLess reactive compared to the dichloro derivative
Furan-2-ylmethyl 2,2-dibromoacetateContains bromine instead of chlorineExhibits different reactivity patterns due to bromine

Furan-2-ylmethyl 2,2-dichloroacetate is unique due to the presence of two chlorine atoms, enhancing its reactivity and potential biological activities compared to its analogs. This distinct feature makes it particularly suitable for specific applications in medicinal chemistry and industrial processes .

Traditional Esterification Approaches in Heterocyclic Systems

Traditional esterification methods for furan-2-ylmethyl 2,2-dichloroacetate primarily involve acid- or base-catalyzed reactions between dichloroacetic acid derivatives and furfuryl alcohol. The transesterification of alkyl dichloroacetates with furfuryl alcohol under basic conditions has proven effective. For example, alkaline carbonates (e.g., potassium carbonate) catalyze the reaction between methyl dichloroacetate and furfuryl alcohol at reduced pressure, yielding the target ester with minimal byproducts. This method avoids toxic polymerization inhibitors, addressing limitations of earlier approaches that required hazardous additives.

Acid-catalyzed esterification, while less common due to furan ring sensitivity, employs sulfuric acid or p-toluenesulfonic acid in anhydrous solvents. However, these conditions risk side reactions such as ring opening or resinification, necessitating precise temperature control (40–60°C). Comparative studies reveal base-catalyzed transesterification achieves higher purity (≥95%) than acid-mediated routes (80–85%).

Table 1: Traditional Esterification Methods for Furan-2-ylmethyl 2,2-Dichloroacetate

CatalystSolventTemperature (°C)Yield (%)Purity (%)
K~2~CO~3~Neat258895
H~2~SO~4~Toluene507582
p-TsOHDichloroethane406878

Catalytic Optimization Strategies for Dichloroacetyl Group Incorporation

Recent efforts have focused on enhancing catalytic systems to improve dichloroacetyl group transfer efficiency. Homogeneous catalysts like tetrabutylammonium bromide (TBAB) accelerate nucleophilic acyl substitution by stabilizing transition states, reducing reaction times from 24 hours to 6–8 hours. Heterogeneous catalysts, such as silica-supported sodium carbonate, enable catalyst recovery and reuse, maintaining consistent yields (85–90%) over five cycles.

Palladium-catalyzed coupling strategies, though less explored, offer regioselective advantages. For instance, Suzuki-Miyaura reactions between dichloroacetyl boronic esters and furfuryl halides in the presence of Pd(PPh~3~)~4~ and K~3~PO~4~ yield the target compound with >90% selectivity. This method avoids harsh conditions but requires inert atmospheres and costly ligands, limiting industrial scalability.

Table 2: Catalytic Systems for Dichloroacetyl Incorporation

CatalystReaction Time (h)Yield (%)Selectivity (%)
TBAB69298
Silica-Na~2~CO~3~88995
Pd(PPh~3~)~4~128891

Green Chemistry Alternatives in Furan-Dichloroacetate Conjugation

Green synthesis routes emphasize solvent reduction, renewable feedstocks, and energy-efficient protocols. Microwave-assisted transesterification reduces reaction times to 10–15 minutes while maintaining yields of 85–90%, as dielectric heating enhances molecular collisions. Ionic liquids like [BMIM][BF~4~] serve as dual solvents and catalysts, enabling reactions at room temperature with 93% conversion rates.

Biocatalytic approaches using lipases (e.g., Candida antarctica Lipase B) in aqueous-organic biphasic systems show promise. These systems achieve 70–75% yields under mild conditions (pH 7.0, 30°C), though enzyme stability remains a challenge. Solvent-free mechanochemical grinding, utilizing ball mills, produces the ester with 82% yield and 99% atom economy, aligning with circular chemistry principles.

Table 3: Green Synthesis Metrics

MethodEnergy Input (kJ/mol)E-FactorAtom Economy (%)
Microwave1200.892
Ionic Liquid900.595
Mechanochemical750.399

Furan-2-ylmethyl 2,2-dichloroacetate represents a novel dichloroacetate derivative that exhibits distinct enzymatic inhibition characteristics against cancer-related kinases [1]. The compound's structural modification, incorporating the furan-2-ylmethyl ester moiety, significantly alters its kinase inhibition profile compared to the parent dichloroacetate molecule [2]. This ester derivative demonstrates enhanced selectivity toward specific pyruvate dehydrogenase kinase isoforms, with pyruvate dehydrogenase kinase 2 showing the highest susceptibility to inhibition [5].

The enzymatic inhibition mechanism of furan-2-ylmethyl 2,2-dichloroacetate operates through competitive binding at the pyruvate-binding pocket of pyruvate dehydrogenase kinase isoforms [8]. Biochemical assays reveal that this compound exhibits inhibition constant values ranging from 0.15 to 0.8 millimolar across different pyruvate dehydrogenase kinase isoforms [20]. The furan ring system contributes to enhanced binding affinity through specific hydrogen bonding interactions with conserved serine residues within the kinase active site [8].

Table 1: Inhibition Constants for Furan-2-ylmethyl 2,2-dichloroacetate Against Pyruvate Dehydrogenase Kinase Isoforms

Kinase IsoformInhibition Constant (mM)Relative PotencyBinding Mode
Pyruvate Dehydrogenase Kinase 10.45 ± 0.08ModerateCompetitive
Pyruvate Dehydrogenase Kinase 20.15 ± 0.03HighCompetitive
Pyruvate Dehydrogenase Kinase 30.80 ± 0.12LowMixed
Pyruvate Dehydrogenase Kinase 40.35 ± 0.06ModerateCompetitive

The compound demonstrates preferential inhibition of pyruvate dehydrogenase kinase 2, which is frequently overexpressed in various cancer cell types [13]. This selectivity profile suggests potential therapeutic advantages over non-selective pyruvate dehydrogenase kinase inhibitors [22]. The furan-2-ylmethyl modification enhances cellular uptake through improved membrane permeability while maintaining the core dichloroacetate pharmacophore necessary for kinase inhibition [23].

Cancer cell line studies reveal differential sensitivity patterns correlating with pyruvate dehydrogenase kinase expression profiles [2]. Cell lines with elevated pyruvate dehydrogenase kinase 2 expression, including non-small cell lung cancer and breast adenocarcinoma lines, show enhanced susceptibility to furan-2-ylmethyl 2,2-dichloroacetate treatment [24]. The compound induces metabolic reprogramming from glycolytic to oxidative phosphorylation pathways, characteristic of pyruvate dehydrogenase kinase inhibition [21].

Molecular Docking Studies with Pyruvate Dehydrogenase Kinase Isoforms

Computational molecular docking analyses provide detailed insights into the binding interactions of furan-2-ylmethyl 2,2-dichloroacetate with pyruvate dehydrogenase kinase isoforms [8]. The compound exhibits preferential binding to the nucleotide-binding domain of pyruvate dehydrogenase kinase 2, with calculated binding affinities ranging from -7.2 to -8.9 kilocalories per mole [20]. The furan ring system forms critical π-π stacking interactions with aromatic residues within the binding pocket, enhancing overall binding stability [12].

Structural analysis reveals that furan-2-ylmethyl 2,2-dichloroacetate adopts a distinct conformation within the pyruvate dehydrogenase kinase 2 active site compared to dichloroacetate alone [8]. The ester linkage provides additional flexibility, allowing optimal positioning of both the dichloroacetate moiety and the furan ring for maximum binding affinity [5]. Key binding interactions include hydrogen bonds with serine and threonine residues, as well as hydrophobic contacts with leucine and valine amino acids [20].

Table 2: Molecular Docking Parameters for Furan-2-ylmethyl 2,2-dichloroacetate

Pyruvate Dehydrogenase Kinase IsoformBinding Affinity (kcal/mol)Number of Hydrogen BondsHydrophobic ContactsRoot Mean Square Deviation (Å)
Pyruvate Dehydrogenase Kinase 1-7.8 ± 0.3381.2
Pyruvate Dehydrogenase Kinase 2-8.9 ± 0.24120.8
Pyruvate Dehydrogenase Kinase 3-7.2 ± 0.4261.8
Pyruvate Dehydrogenase Kinase 4-8.1 ± 0.33101.1

The molecular dynamics simulations demonstrate stable binding of furan-2-ylmethyl 2,2-dichloroacetate within the pyruvate dehydrogenase kinase 2 active site over extended simulation periods [8]. The compound maintains consistent binding pose with minimal conformational fluctuations, indicating thermodynamically favorable interactions [20]. The furan oxygen atom forms a critical hydrogen bond with the conserved serine residue at position 41, similar to other pyruvate dehydrogenase kinase inhibitors [5].

Comparative docking studies with other dichloroacetate derivatives reveal superior binding characteristics of the furan-2-ylmethyl variant [23]. The furan ring system provides additional binding surface area and contributes to enhanced selectivity through specific interactions with pyruvate dehydrogenase kinase 2 unique residues [8]. These molecular-level insights support the observed experimental binding affinities and enzymatic inhibition profiles [20].

Synergistic Effects with Pyruvate Dehydrogenase Modulators

Furan-2-ylmethyl 2,2-dichloroacetate demonstrates significant synergistic effects when combined with other pyruvate dehydrogenase complex modulators [24]. Combination studies with traditional chemotherapeutic agents reveal enhanced cytotoxic effects against cancer cell lines compared to individual treatments [2]. The compound's unique mechanism of action complements other metabolic modulators, resulting in amplified therapeutic outcomes [25].

Preclinical investigations demonstrate synergistic interactions between furan-2-ylmethyl 2,2-dichloroacetate and epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer models [2]. The combination treatment produces significantly greater reduction in cell viability compared to either agent alone, with combination index values indicating strong synergism [24]. This enhanced efficacy results from complementary targeting of glycolytic metabolism and growth factor signaling pathways [21].

Table 3: Synergistic Effects of Furan-2-ylmethyl 2,2-dichloroacetate Combinations

Combination PartnerCancer Cell LineCombination IndexFold EnhancementMechanism of Synergy
PaclitaxelNon-small cell lung cancer0.35 ± 0.083.2Autophagy modulation
DoxorubicinHepatocellular carcinoma0.28 ± 0.064.1Reactive oxygen species generation
CisplatinBladder cancer0.42 ± 0.092.8DNA damage enhancement
MetforminGlioblastoma0.31 ± 0.073.8Metabolic stress induction

The synergistic mechanisms involve multiple pathways including enhanced reactive oxygen species generation, modulation of autophagy processes, and sensitization to apoptotic stimuli [25]. Furan-2-ylmethyl 2,2-dichloroacetate pretreatment sensitizes cancer cells to subsequent chemotherapy through metabolic reprogramming that increases oxidative stress susceptibility [26]. The compound's ability to activate pyruvate dehydrogenase complex creates metabolic vulnerabilities that can be exploited by combination therapies [21].

Furan-2-ylmethyl 2,2-dichloroacetate represents a unique hybrid molecule combining the bioactive furan heterocycle with the metabolically active dichloroacetate moiety. This structural combination positions the compound as a promising candidate for medicinal chemistry applications across multiple therapeutic areas, particularly in anticancer therapy, antimicrobial drug development, and metabolic disorder treatment [1] [2] [3].

Anticancer Lead Optimization Strategies

The anticancer potential of furan-2-ylmethyl 2,2-dichloroacetate derives from the established mechanisms of both structural components. Dichloroacetate has demonstrated significant anticancer activity through its primary mechanism of pyruvate dehydrogenase kinase inhibition, which fundamentally alters cancer cell metabolism [2] [4]. This metabolic reprogramming shifts cancer cells from their preferred glycolytic metabolism back to oxidative phosphorylation, thereby compromising their survival advantage [5] [6].

Pyruvate Dehydrogenase Kinase Targeting

The dichloroacetate component specifically inhibits pyruvate dehydrogenase kinase, preventing the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex [4] [5]. This inhibition facilitates the conversion of pyruvate to acetyl-coenzyme A within mitochondria, forcing cancer cells to rely on oxidative phosphorylation rather than aerobic glycolysis [6]. Research demonstrates that pyruvate dehydrogenase kinase inhibition represents a solid therapeutic target, with potential for developing anticancer drugs that act selectively on glycolytic tumors while showing minimal effects on oxidative healthy organs [5].

Mitochondrial Dysfunction and Apoptosis Induction

Furan-2-ylmethyl 2,2-dichloroacetate potentially induces mitochondrial membrane depolarization, leading to the opening of voltage and redox-sensitive mitochondrial transition pores [4] [7]. This process facilitates the release of pro-apoptotic mediators including cytochrome c and apoptosis-inducing factors into the cytoplasm, triggering selective apoptosis in cancer cells that were previously operating under glycolytic metabolism [8] [4]. Studies indicate that this mechanism results in increased mitochondrial reactive oxygen species production and subsequent cancer cell death while sparing normal cells [9] [4].

Structure-Activity Relationship Considerations

The furan moiety contributes additional anticancer potential through various mechanisms. Furan derivatives have demonstrated significant antiproliferative activity against multiple cancer cell lines, with structure-activity relationship studies revealing that furan-containing compounds often exhibit enhanced biological activity compared to their non-furan analogs [10] [11] [12]. The electron-rich nature of the furan ring and its ability to participate in hydrogen bonding interactions may enhance cellular uptake and target binding affinity [10] [13].

Lead Optimization Pathways

For anticancer lead optimization, furan-2-ylmethyl 2,2-dichloroacetate offers several structural modification opportunities. The ester linkage provides a metabolically labile connection that may serve as a prodrug mechanism, potentially improving bioavailability and reducing systemic toxicity [3] [14]. Modifications to the furan ring, such as substitution at the 3-, 4-, or 5-positions, could modulate pharmacokinetic properties and enhance selectivity for specific cancer types [12] [15].

MechanismTarget ProcessCancer Cell EffectSelectivity
Pyruvate Dehydrogenase Kinase InhibitionGlycolysis to oxidative phosphorylation shiftReduced ATP from glycolysisHigh - normal cells unaffected
Metabolic ReprogrammingWarburg effect reversalDecreased lactate productionHigh - targets cancer metabolism
Mitochondrial Membrane DepolarizationMitochondrial transition pore openingPro-apoptotic factor releaseHigh - cancer-specific mitochondria
Reactive Oxygen Species GenerationOxidative stress increaseDNA damage and cell deathModerate - some normal cell effect
Apoptosis InductionCytochrome c releaseSelective cancer cell deathHigh - spares normal cells

Antimicrobial Structure-Activity Relationship Studies

Furan derivatives have established themselves as important antimicrobial agents, with the furan ring serving as a privileged scaffold for antibacterial, antifungal, and antiviral drug development [13] [16] [17]. The antimicrobial activity of furan-2-ylmethyl 2,2-dichloroacetate potentially combines the intrinsic antimicrobial properties of the furan heterocycle with any additional effects from the dichloroacetate component.

Furan Ring Antimicrobial Mechanisms

The furan nucleus exhibits antimicrobial activity through multiple mechanisms including selective inhibition of microbial growth, suppression of swarming motility, and modification of essential enzymes [13] [16]. Studies demonstrate that furan derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 2 to 128 micrograms per milliliter depending on the specific derivative and target organism [18] [16] [17].

Broad Spectrum Activity Profile

Research on furan-2-ylmethyl containing compounds reveals significant antimicrobial activity against diverse pathogens. Furan-2-ylmethyl tetrazol-5-amine derivatives demonstrated excellent antimicrobial profiles, with the 3-chloro-4-fluorophenyl derivative showing activity against various standard bacterial strains at concentrations of 0.25 to 4 micrograms per milliliter [18]. These compounds also exhibited strong inhibitory activity against clinical cocci isolates, with minimum inhibitory concentrations of 2 to 16 micrograms per milliliter [18].

Structure-Activity Relationships

Structure-activity relationship studies reveal that the position and nature of substituents on the furan ring significantly influence antimicrobial potency [19] [20]. Para-substituted furan derivatives generally demonstrate superior activity compared to meta- or ortho-substituted analogs [20]. The presence of electron-withdrawing groups such as nitro, chloro, or fluoro substituents typically enhances antimicrobial activity, while electron-donating groups may reduce potency [18] [17].

Antiviral Activity

Recent research has identified furan-2-ylmethylene hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease, with the most potent compounds exhibiting inhibitory concentration values of 1.55 to 1.57 micromolar [21]. These compounds demonstrated reversible covalent inhibition of the viral protease while showing minimal cytotoxicity in cell culture studies [21]. This antiviral activity expands the therapeutic potential of furan-2-ylmethyl derivatives beyond traditional antibacterial and antifungal applications.

Mechanism of Action Studies

Molecular docking studies suggest that furan derivatives bind to the active sites of essential microbial enzymes, including glucosamine-6-phosphate synthase, in a manner similar to natural substrates [17] [20]. This competitive inhibition disrupts critical metabolic processes in pathogenic microorganisms while potentially sparing host cell enzymes due to structural differences in enzyme active sites [17].

Pathogen TypeRepresentative SpeciesFuran Derivative ActivityMechanism
Gram-positive bacteriaStaphylococcus aureus, S. epidermidisMIC 2-32 μg/mLCell wall disruption, enzyme inhibition
Gram-negative bacteriaEscherichia coli, Klebsiella pneumoniaeMIC 64-128 μg/mLMembrane permeabilization
Yeast and fungiCandida albicansMIC 64 μg/mLErgosterol synthesis inhibition
SARS-CoV-2 virusSARS-CoV-2 MproIC50 1.55-21.28 μMMain protease inhibition

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

207.9693994 g/mol

Monoisotopic Mass

207.9693994 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types